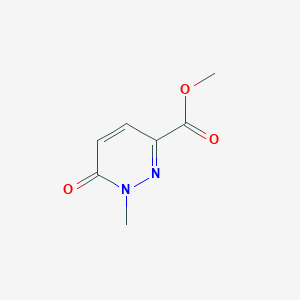

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

描述

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula C₆H₆N₂O₃ It is a derivative of pyridazine, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a methyl ester with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

化学反应分析

Types of Reactions

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学研究应用

The compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies indicate that methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate may possess anticancer properties. Its structural similarity to other known anticancer agents suggests potential efficacy in inhibiting tumor growth and proliferation .

- Anti-inflammatory Effects : Research into related compounds within the pyridazine family shows promise for anti-inflammatory applications. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent for conditions characterized by chronic inflammation .

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Anticancer Research

A study published in Pharmaceuticals evaluated various pyridazine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that this compound could be further explored as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on anti-inflammatory agents, researchers synthesized analogs of this compound. These analogs demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This finding supports the potential use of this compound in managing inflammatory diseases .

作用机制

The mechanism by which Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

相似化合物的比较

Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the pyridazine ring.

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Another related compound, which is a degradation product of nicotinamide adenine dinucleotide (NAD).

Uniqueness

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

生物活性

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known by its CAS number 74173-58-3, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- CAS Number : 74173-58-3

- MDL Number : MFCD23716634

The compound features a dihydropyridazine structure, which is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to methyl 1-methyl-6-oxo-1,6-dihydropyridazine derivatives exhibit antimicrobial properties. In a study screening a library of compounds against Mycobacterium tuberculosis, certain derivatives showed promising antitubercular activity, suggesting that this compound may also possess similar effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups and the arrangement of atoms can significantly influence its interaction with biological targets. For instance:

| Compound | IC50 (nM) | Activity | Selectivity |

|---|---|---|---|

| Compound A | 7.6 ± 0.9 | mGluR2 PAM | >100-fold against other mGluRs |

| Methyl 1-Methyl-6-Oxo | TBD | TBD | TBD |

Study on Antitubercular Activity

In a notable study, a library of compounds including methyl derivatives was screened against Mycobacterium tuberculosis. The results indicated that some compounds exhibited significant inhibition at low concentrations, highlighting the potential for developing new antitubercular agents based on this scaffold .

Pharmacological Properties Evaluation

A pharmacochemical evaluation of similar compounds assessed various parameters such as lipophilicity, plasma protein binding, and metabolic stability. These studies found that certain derivatives displayed favorable CNS penetration capabilities and metabolic stability, which are essential for drug development .

常见问题

Q. Basic: What are the established synthetic routes for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

Answer:

A common method involves cyclocondensation of hydrazone derivatives with ethyl cyanoacetate. For example, heating hydrazone B (6.29 mmol) with ethyl cyanoacetate (9.44 mmol) and 4-aminobutyric acid at 160°C for 2.5 hours yields pyridazine derivatives. Purification via silica gel column chromatography (ethyl acetate/hexanes, 1:3) is typical . Optimization may include:

- Temperature modulation (e.g., 140–180°C) to balance reaction rate and side-product formation.

- Solvent selection (polar aprotic solvents like DMF may enhance yield).

- Stoichiometric adjustments to favor cyclization over competing pathways.

Q. Basic: How is the crystal structure of this compound determined, and which software tools are recommended?

Answer:

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use high-resolution diffraction data (e.g., synchrotron sources for small crystals).

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Visualization : ORTEP-3 (with GUI) for thermal ellipsoid plots and hydrogen-bonding networks .

- Validation : Check CIF files with PLATON or Mercury for geometric errors.

Q. Advanced: What challenges arise in resolving hydrogen-bonding patterns in its crystalline form, and how are they addressed?

Answer:

Hydrogen-bonding ambiguities can occur due to disordered solvent molecules or overlapping electron density. Mitigation strategies:

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., rings) and predict packing .

- DFT Calculations : Compare experimental bond lengths/angles with computational models.

- High-Pressure Crystallography : Resolve ambiguities by studying pressure-induced structural changes.

Q. Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity, as seen in related compounds?

Answer:

Structure–activity relationship (SAR) studies on analogs reveal:

- Electron-Withdrawing Groups : Fluorine or nitro substituents at the phenyl ring enhance inhibitory activity (e.g., tau aggregation inhibition in pyridazine derivatives) .

- Steric Effects : Bulky groups at position 4 reduce solubility but improve target selectivity (see phthalazinone derivatives in Scheme 116) .

- Bioisosteric Replacements : Replacing ester groups with amides (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) alters metabolic stability .

Q. Basic: What safety precautions are required when handling this compound in the lab?

Answer:

Refer to GHS classifications:

- Hazard Codes : H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Handling : Use fume hoods, nitrile gloves, and safety goggles.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Q. Advanced: How can contradictions in reported synthetic yields be analyzed methodologically?

Answer:

Discrepancies may stem from:

- Purity of Starting Materials : Hydrazone derivatives often require rigorous drying (e.g., azeotropic distillation).

- Chromatographic Artifacts : Silica gel interactions may degrade sensitive esters; test alternative matrices (e.g., C18 reverse-phase).

- Analytical Variability : Compare HPLC (UV detection at 254 nm) and LC-MS data across studies .

Q. Basic: What analytical techniques validate the purity and identity of this compound?

Answer:

- NMR : and NMR for functional group confirmation (e.g., ester carbonyl at ~165–170 ppm).

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]+) and fragmentation patterns.

Q. Advanced: What role does this compound play in studying NAD degradation pathways?

Answer:

As a metabolite analog (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide), it mimics NAD degradation products. Applications include:

- Enzyme Inhibition : Test against poly(ADP-ribose) polymerases (PARPs) using fluorescence-based assays.

- Cellular Models : Evaluate cytotoxicity in HEK293 or HeLa cells under oxidative stress .

Q. Basic: How is column chromatography optimized for purifying this compound?

Answer:

- Stationary Phase : Silica gel 60 (230–400 mesh) for moderate polarity.

- Eluent System : Ethyl acetate/hexanes (1:3 to 1:1) balances resolution and run time .

- Detection : TLC with UV254 or iodine staining for real-time monitoring.

Q. Advanced: What computational methods predict its reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model ester hydrolysis or aryl substitutions.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- SAR Insights : Correlate Hammett constants (σ) of substituents with reaction rates .

属性

IUPAC Name |

methyl 1-methyl-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOCOCULIFZPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。